Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate typically involves the reaction of 3,4-ethylenedioxypyrrole with benzyl bromide in the presence of a base, followed by esterification with diethyl oxalate. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Base: Potassium carbonate or sodium hydride
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of conductive polymers.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems and as a component in medical sensors.
Industry: Utilized in the production of electrooptical materials and devices.
Mechanism of Action
The mechanism by which Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate exerts its effects involves its ability to form conductive polymers. These polymers interact with various molecular targets and pathways, including:
Electron Transport: Facilitates electron transport in conductive materials.
Polymerization: Undergoes polymerization to form stable, conductive networks.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
- Benzyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
- Ethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Uniqueness
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is unique due to its benzyl substitution, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of specialized conductive polymers and electrooptical materials.
Properties
IUPAC Name |
diethyl 6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-3-23-18(21)14-16-17(26-11-10-25-16)15(19(22)24-4-2)20(14)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSUDLABFAFLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1CC3=CC=CC=C3)C(=O)OCC)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514488 | |
Record name | Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557795-97-8 | |
Record name | Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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